Cyclobutylhydrazine

Descripción general

Descripción

Cyclobutylhydrazine: Comprehensive Analysis

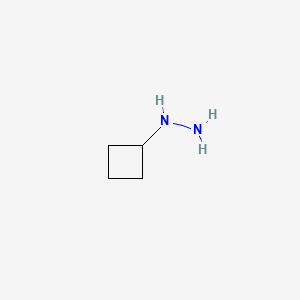

Cyclobutylhydrazine derivatives are a class of compounds that have been explored for various chemical and pharmacological applications. These compounds are characterized by a cyclobutane ring, a four-membered carbon ring, attached to a hydrazine group. The interest in these compounds stems from their potential utility in synthesizing complex molecules and their biological activity.

Synthesis Analysis

The synthesis of cyclobutylhydrazine derivatives can involve multiple steps and various chemical reactions. For instance, the synthesis of 3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones, which are potent and selective inhibitors against the CXCR2 chemokine receptor, involves the introduction of the hydrazine moiety into the cyclobutene dione framework . Another example is the synthesis of cyclopropylhydrazine salts, which, although not directly cyclobutylhydrazines, demonstrates the general approach to synthesizing cycloalkylhydrazines through the addition of boronic acids to azo compounds followed by deprotection .

Molecular Structure Analysis

The molecular structure of cyclobutylhydrazine derivatives can be quite complex, as seen in the synthesis of N-[4-(3-Methyl-3-Phenyl-Cyclobutyl)-Thiazol-2-yl]-N'-Phenyl Hydrazine. This compound was characterized using various spectroscopic techniques and X-ray crystallography, revealing its monoclinic space group and specific bond lengths and angles . The molecular geometry and electronic properties were further investigated using density functional theory, providing insights into the compound's conformational flexibility and electronic transitions .

Chemical Reactions Analysis

Cyclobutylhydrazine derivatives can undergo a range of chemical reactions. For example, the cyclobutane ring can participate in [2 + 2]-photocycloaddition reactions, as demonstrated in the synthesis of the Lycopodium alkaloid (-)-huperzine A . Additionally, cyclobut-1-enes have been shown to exhibit exceptional stereoselectivity in Diels–Alder reactions, which is a valuable property for constructing complex molecular architectures . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, as well as intramolecular interactions such as hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutylhydrazine derivatives are influenced by their molecular structure. For instance, the presence of a hydrazine group can affect the compound's stability and reactivity. The study of squaric acid reactions with phenylhydrazine to form cyclobutanetetraone poly(phenylhydrazones) provides insights into the NMR spectroscopic properties of these compounds, which are crucial for understanding their chemical behavior . The electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, are also important factors that determine the reactivity and potential applications of these compounds .

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Cyclobutylhydrazine derivatives play a significant role in synthesizing new heterocyclic compounds with potential biological activity. For instance, N-benzoyl cyanoacetylhydrazine, a related compound, has been used to create several heterocyclic compounds that exhibited antibacterial and antifungal activities upon screening (Mohareb, Ho, & Alfarouk, 2007).

Herbicide Monitoring

Cyclobutylhydrazine analogs, like cyanazine, a triazine group herbicide, have been monitored for agricultural product studies. An electrochemical strategy using Pt and Pd doped CdO nanoparticle decorated SWCNTs composite was synthesized for this purpose, indicating the role of cyclobutylhydrazine derivatives in environmental monitoring (Karimi-Maleh et al., 2021).

Vascular Smooth Muscle Relaxation

Hydrazine derivatives, including cyclobutylhydrazine, have been evaluated for their effects on vascular smooth muscle relaxation. This study found that all hydrazines tested relaxed aortic rings, highlighting the potential of cyclobutylhydrazine derivatives in vascular research (Vidrio, Fernández, Medina, Álvarez, & Orallo, 2003).

Pharmaceutical Research

In pharmaceutical research, cyclobutylhydrazine derivatives have been synthesized for various applications. For instance, a study on 4-hydroxycyclophosphamide in human plasma for clinical pharmacokinetic study utilized these derivatives (de Castro et al., 2016). Additionally, the synthesis of novel heterocyclic compounds with expected antibacterial activities from 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid further emphasizes the significance of cyclobutylhydrazine derivatives in drug development (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Oncology Research

In oncology, cyclobutylhydrazine derivatives have been explored for their therapeutic benefits. For example, temozolomide, a drug used in the treatment of malignant pheochromocytoma and paraganglioma, was investigated for its effectiveness in patients with specific mutations, indicating the scope of cyclobutylhydrazine in cancer therapy (Hadoux et al., 2014).

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with the skin, it should be washed off with soap and plenty of water . If it comes into contact with the eyes, they should be rinsed thoroughly with plenty of water for at least 15 minutes . If swallowed, the mouth should be rinsed with water, but vomiting should not be induced .

Propiedades

IUPAC Name |

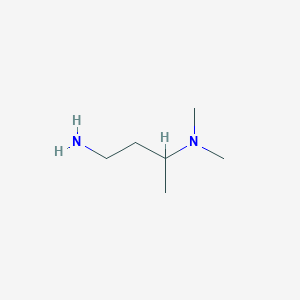

cyclobutylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-6-4-2-1-3-4/h4,6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFQTTNMBUPQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595687 | |

| Record name | Cyclobutylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutylhydrazine | |

CAS RN |

742673-64-9 | |

| Record name | Cyclobutylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)

![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)